

# Application Note: Quantitative Analysis of Acylglycines in Human Urine by Mass Spectrometry

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## Compound of Interest

Compound Name: *n*-Tigloylglycine-2,2-d<sub>2</sub>

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## Introduction

Acylglycines are a class of metabolites formed from the conjugation of acyl-CoA species with glycine. The analysis of urinary acylglycines is a crucial tool in the diagnosis and monitoring of various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1][2][3][4] In these conditions, the accumulation of specific acyl-CoA intermediates leads to their excretion as corresponding acylglycine conjugates.[4] Accurate and robust quantification of these biomarkers in urine is essential for clinical diagnosis and for metabolic studies in drug development. This application note provides a detailed protocol for the preparation of urine samples for the quantification of acylglycines using mass spectrometry-based methods.

The analytical workflow involves sample collection and preparation, including solid-phase extraction (SPE) to isolate acylglycines from the complex urine matrix. The use of stable isotope-labeled internal standards is critical for accurate quantification.[1][2] Subsequent analysis is typically performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), both of which offer high sensitivity and specificity.[3][5][6]

## Experimental Workflow

The overall experimental workflow for the preparation of urine samples for acylglycine quantification is depicted in the following diagram.

Caption: Figure 1: Urine Sample Preparation Workflow for Acylglycine Quantification.

## Experimental Protocols

### Materials and Reagents

- Deionized water
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- n-Butanol
- Hydrochloric acid (HCl)
- Deuterated acylglycine internal standards (e.g., d3-acetylglycine, d5-propionylglycine, etc.)
- Anion exchange solid-phase extraction (SPE) cartridges
- Centrifuge tubes
- Autosampler vials

### Sample Collection and Storage

- Collect a random urine specimen in a clean, preservative-free container.[\[2\]](#)
- For immediate analysis, store the sample at 2-8°C.
- For long-term storage, freeze the urine sample at -20°C or lower to ensure analyte stability.  
[\[2\]](#)

### Sample Pre-treatment

- Thaw frozen urine samples at room temperature.
- Vortex the sample to ensure homogeneity.
- Centrifuge the urine sample to remove any particulate matter.

## Internal Standard Spiking

- Prepare a working solution of deuterated internal standards in an appropriate solvent (e.g., methanol or water).
- Add a known amount of the internal standard working solution to a specific volume of the pre-treated urine sample. The use of stable isotope-labeled internal standards is crucial as they co-elute with the target analytes and correct for variability in extraction, chromatography, and ionization.<sup>[7]</sup>

## Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate the acylglycines from the urine matrix. Anion exchange SPE is a commonly used method.<sup>[1]</sup>

- **Conditioning:** Condition the anion exchange SPE cartridge by passing methanol followed by deionized water.
- **Equilibration:** Equilibrate the cartridge with a suitable buffer (e.g., ammonium acetate).
- **Loading:** Load the internal standard-spiked urine sample onto the SPE cartridge.
- **Washing:** Wash the cartridge with deionized water and then a weak organic solvent (e.g., low-concentration methanol) to remove interfering substances.
- **Elution:** Elute the acylglycines from the cartridge using an appropriate solvent, typically a mixture of an organic solvent and an acid (e.g., methanol with formic acid).

## Derivatization (Method-dependent)

For some analytical methods, particularly GC-MS, derivatization is necessary to increase the volatility and thermal stability of the acylglycines. A common derivatization procedure for LC-

MS/MS involves butylation.

- Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.
- Add a solution of n-butanol and hydrochloric acid to the dried residue.
- Heat the mixture to facilitate the derivatization reaction.
- After cooling, evaporate the excess reagent and reconstitute the sample in a solvent suitable for injection into the analytical instrument.

## UPLC-MS/MS and GC-MS Analysis

The prepared samples are then ready for analysis by either UPLC-MS/MS or GC-MS. The specific parameters for the instrument will need to be optimized for the target acylglycines.

## Quantitative Data Summary

The following tables summarize typical performance characteristics of methods for acylglycine quantification in urine.

Table 1: Method Performance Characteristics

Parameter	Typical Value/Range	Reference
Recovery	90.2% - 109.3%	[2]
Precision (CV%)	< 10%	[2]
Linearity ( $r^2$ )	> 0.99	[2]

Table 2: Example Linearity and Limits of Quantification (LOQ)

Acylglycine	Linearity Range (μM)	LOQ (μM)
Acetylglycine	0.1 - 100	0.1
Propionylglycine	0.05 - 50	0.05
Isovalerylglycine	0.05 - 50	0.05
Hexanoylglycine	0.02 - 20	0.02
Suberylglycine	0.02 - 20	0.02
Phenylacetylglycine	0.1 - 100	0.1
Tiglylglycine	0.05 - 50	0.05
3-Methylcrotonylglycine	0.05 - 50	0.05

Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and methodology.

## Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of urine samples for the quantification of acylglycines. The described workflow, incorporating solid-phase extraction and the use of deuterated internal standards, allows for the accurate and reproducible measurement of these important metabolic biomarkers. The choice between UPLC-MS/MS and GC-MS will depend on the specific analytical requirements and available instrumentation. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain high-quality data for both clinical diagnostics and metabolic research.

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